3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-8-methoxy-2H-chromen-2-one
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Overview
Description
The compound 3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-8-methoxy-2H-chromen-2-one is a chemically synthesized molecule that appears to be related to a class of compounds known for their potential pharmacological activities. The structure suggests the presence of a chromen-2-one (coumarin) core, which is a common feature in molecules with diverse biological activities, including anti-inflammatory and analgesic properties. The molecule also contains a 1,2,4-oxadiazole ring, which is another pharmacophore associated with various biological activities.
Synthesis Analysis
The synthesis of related compounds involves the condensation of substituted 1,3,4-oxadiazolyl-2-thione derivatives with 3-(2-bromoacetyl)-2H-chromen-2-one under reflux in the presence of sodium ethoxide . Another method includes the reaction of 3-(5-mercapto-1,3,4-oxadiazol-2-yl)-2H-chromen-2-ones with halogenated hydrocarbons in DMF using K2CO3 as an acid-binding agent . These methods highlight the versatility of the synthetic routes that can be adapted to synthesize the compound .
Molecular Structure Analysis
The molecular structure of such compounds is characterized by spectroscopic methods such as 1H NMR, 13C NMR, IR, and elemental analyses . These techniques provide detailed information about the molecular framework and the substitution pattern on the core structure, which is crucial for understanding the relationship between structure and biological activity.
Chemical Reactions Analysis
The chemical reactivity of the chromen-2-one derivatives can lead to various transformations. For instance, the reaction of 3-amino-4H-chromeno[3,4-d]isoxazol-4-one with benzoyl chloride can yield coumarins that are rearranged into different products depending on the reaction conditions . This indicates that the compound may also undergo similar rearrangements or reactions under specific conditions, leading to a diverse range of potential products.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are typically inferred from their structural features and the results of physicochemical tests. The presence of different functional groups like the methoxy group and the oxadiazole ring can influence properties such as solubility, melting point, and reactivity. The anti-inflammatory and analgesic activities of similar compounds have been evaluated in vivo, suggesting that the compound may also possess these pharmacological properties . Additionally, the ulcerogenic potential of these compounds is reported to be less compared to standard NSAIDs, which is an important consideration for therapeutic applications .
Scientific Research Applications
Antimicrobial Activity
A series of compounds incorporating the chromen-2-one moiety, similar to the compound of interest, have demonstrated significant antimicrobial activity. For instance, Schiff bases of coumarin-incorporated 1,3,4-oxadiazole derivatives exhibited notable in vitro growth inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli, and the fungal strain Candida albicans (Bhat, Al-Omar, & Siddiqui, 2013). Similarly, 3-(9-hydroxy-3-methoxy-7-aryl-6,7,9,10-tetrahydro-5H-benzo[h]thiazolo[2,3-b]quinazolin-9-yl)-2H-chromen-2-ones synthesized via a solvent-free method showed broad-spectrum antibacterial activity (Velpula et al., 2015).
Synthesis Methodologies
Research has also focused on innovative synthesis methods for chromen-2-one derivatives. For example, an ultrasound-promoted synthesis of new thiazole derivatives bearing a coumarin nucleus was reported to be efficient and environmentally friendly, highlighting the potential for green chemistry applications in synthesizing related compounds (Gomha & Khalil, 2012).
Biological Evaluation
Compounds featuring the chromen-2-one core structure have been evaluated for various biological activities beyond antimicrobial effects. This includes investigations into their potential as antioxidant agents, where novel 5-substituted-2-(3,4,5-trihydroxyphenyl)-1,3,4-oxadiazoles were designed and synthesized for their antioxidant activities, demonstrating promising results (Rabie, Tantawy, & Badr, 2016).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-8-methoxychromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N2O6/c1-23-14-4-2-3-10-7-12(19(22)26-16(10)14)18-20-17(21-27-18)11-5-6-13-15(8-11)25-9-24-13/h2-8H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMRAWEZUFIHJQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-8-methoxy-2H-chromen-2-one |
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